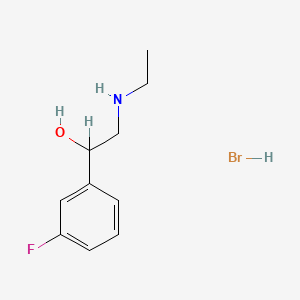
alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is a chemical compound with the molecular formula C10H14FNO.BrH and a molecular weight of 264.17 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to a benzyl alcohol moiety, along with an ethylaminomethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide typically involves the reaction of 3-fluorobenzyl alcohol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols .
Aplicaciones Científicas De Investigación
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Ethyl-3-fluorobenzyl alcohol: Similar structure but lacks the aminomethyl group.
3-Fluorobenzyl alcohol: Lacks both the ethyl and aminomethyl groups.
Alpha-Methyl-3-(trifluoromethyl)benzyl alcohol: Contains a trifluoromethyl group instead of a single fluorine atom .
Uniqueness
Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
349-26-8 |
|---|---|
Fórmula molecular |
C10H15BrFNO |
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
2-(ethylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |
InChI |
InChI=1S/C10H14FNO.BrH/c1-2-12-7-10(13)8-4-3-5-9(11)6-8;/h3-6,10,12-13H,2,7H2,1H3;1H |
Clave InChI |
FNAHAEHCBKHAMT-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(C1=CC(=CC=C1)F)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)






![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)



